4,5-Dibromo-3-methoxythiophene-2-carbaldehyde
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Overview
Description
4,5-Dibromo-3-methoxythiophene-2-carbaldehyde is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their unique electronic, optical, and redox properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3-methoxythiophene-2-carbaldehyde typically involves the bromination of 3-methoxythiophene-2-carbaldehyde. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing the reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-3-methoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4,5-Dibromo-3-methoxythiophene-2-carboxylic acid.
Reduction: 4,5-Dibromo-3-methoxythiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dibromo-3-methoxythiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Biology: It serves as a precursor for the development of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Industry: It is used in the production of advanced materials such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 4,5-Dibromo-3-methoxythiophene-2-carbaldehyde involves its interaction with various molecular targets. The bromine atoms enhance its electrophilicity, making it reactive towards nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-3-methylthiophene-2-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2,5-Dibromo-3-methoxythiophene: Lacks the aldehyde group, making it less reactive in certain reactions.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4,5-dibromo-3-methoxythiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2O2S/c1-10-5-3(2-9)11-6(8)4(5)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJLORPXAXRKCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC(=C1Br)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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